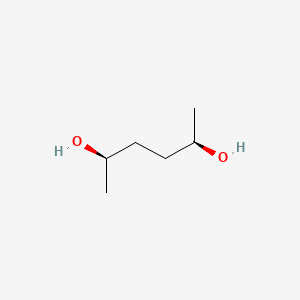

(2R,5R)-hexane-2,5-diol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,5R)-hexane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMBHFSEKCCCBW-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38484-56-9, 17299-07-9 | |

| Record name | 2,5-Hexanediol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038484569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Hexanediol, (2R,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,5R)-hexane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-HEXANEDIOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE6IX95EG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-HEXANEDIOL, (2R,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37TCZ47ZE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Chiral 1,4 Diols in Stereoselective Synthesis

Chiral 1,4-diols are a class of organic compounds that play a pivotal role in stereoselective synthesis, a branch of chemistry focused on creating molecules with a specific three-dimensional arrangement of atoms. This control over stereochemistry is crucial in various fields, particularly in the development of pharmaceuticals and agrochemicals, where the biological activity of a molecule is often dependent on its specific enantiomeric or diastereomeric form.

The strategic placement of two hydroxyl groups at a 1,4-distance in a chiral framework allows these diols to serve as versatile building blocks. They can be transformed into a variety of other functional groups and cyclic structures with high stereocontrol. For instance, C2-symmetric 1,4-diols are important synthons for creating numerous chiral auxiliaries and ligands, which are instrumental in asymmetric catalysis. acs.org These ligands can coordinate with metal catalysts to create a chiral environment, influencing the stereochemical outcome of a reaction and leading to the desired enantiomer of a product. The enantioselective reduction of 1,4-diketones represents an attractive strategy for accessing these valuable chiral 1,4-diols. acs.org

The Specific Role of 2r,5r Hexane 2,5 Diol As a Chiral Precursor

(2R,5R)-Hexane-2,5-diol, with its defined R-configuration at both stereocenters (C-2 and C-5), is a particularly valuable chiral precursor. nih.gov Its C2 symmetry makes it an ideal starting material for the synthesis of other C2-symmetric chiral ligands and auxiliaries.

One of the most notable applications of this compound is in the synthesis of chiral phosphine (B1218219) ligands, such as (R,R)-DIOP (3,4-O-Isopropylidene-dihydroxy-bis(diphenylphosphino)hexane). ontosight.ai These ligands are widely used in asymmetric hydrogenation and other transition-metal-catalyzed reactions to produce enantiomerically pure compounds. ontosight.ai The synthesis of DIOP involves reacting this compound with diphenylphosphine (B32561) chloride, followed by protection of the diol. ontosight.ai

Furthermore, this compound serves as a key intermediate in the preparation of optically active 2,5-dimethyltetrahydrofurans, which are components of biodegradable polymers, perfumes, and medicines. acs.orgsphinxsai.com The cyclodehydration of the diol leads to the formation of these valuable heterocyclic compounds.

Overview of Academic Research Trajectories for 2r,5r Hexane 2,5 Diol

Asymmetric Synthetic Routes to this compound

The precise spatial arrangement of the two hydroxyl groups in this compound necessitates the use of asymmetric synthesis to achieve high enantiopurity. Both diastereoselective and enantioselective strategies have been successfully employed.

Diastereoselective Approaches for the Synthesis of this compound

Diastereoselective methods often involve the reduction of a prochiral diketone, 2,5-hexanedione, where the stereochemical outcome is controlled by a chiral auxiliary or catalyst. One notable approach utilizes chiral sulfoxides to induce asymmetry during the reduction of diketodisulfoxides. capes.gov.br This method allows for the preparation of both enantiomers of 2,5-hexanediol (B147014) by carefully selecting the chirality of the sulfoxide. capes.gov.br

Another strategy involves the use of chiral ligands in transition metal-catalyzed hydrogenations. For instance, chiral diphosphine ligands like DIOP, when complexed with rhodium or ruthenium, can effectively catalyze the asymmetric hydrogenation of 2,5-hexanedione to yield the desired (2R,5R)-diol. ontosight.ai The stereochemistry of the DIOP ligand is crucial for inducing the correct chirality in the final product. ontosight.ai

Enantioselective Strategies for the Preparation of this compound

Enantioselective strategies aim to directly create the desired enantiomer from a prochiral starting material. The reduction of 2,5-hexanedione is a common route, with the choice of catalyst being paramount for achieving high enantioselectivity. wikipedia.org Catalytic hydrogenation or borohydride (B1222165) reduction of 2,5-hexanedione can produce the diol, but achieving high stereoselectivity requires the use of chiral catalysts or enzymes. vulcanchem.com

Transition metal catalysts incorporating chiral ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) have proven effective in the enantioselective reduction of prochiral ketones. core.ac.uk These catalytic systems can deliver this compound in high yields and with excellent enantiomeric excess.

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis and chemoenzymatic methods have emerged as powerful and sustainable alternatives for the synthesis of enantiopure this compound. These approaches often utilize whole cells or isolated enzymes to perform highly selective transformations.

A prominent example is the use of Lactobacillus kefir whole cells for the diastereoselective reduction of 2,5-hexanedione. core.ac.ukresearchgate.net This biocatalytic system can produce this compound in quantitative yields with greater than 99% enantiomeric and diastereomeric excess. core.ac.ukresearchgate.netebi.ac.uk The reaction conditions for this process have been optimized, with a pH of 6 and a temperature of 30°C being ideal for maximizing the yield of the desired diol. core.ac.ukresearchgate.net The process can also be run in a fed-batch mode to improve productivity. core.ac.ukresearchgate.net The use of whole cells cleverly circumvents the need for external cofactor regeneration, as the cell's own metabolism, fueled by a simple co-substrate like glucose, regenerates the necessary NADPH. core.ac.ukresearchgate.net

Alcohol dehydrogenases (ADHs) are key enzymes in these biocatalytic reductions. The ADH from Lactobacillus kefir has been shown to have high activity and selectivity for producing (R)-alcohols. core.ac.uk Similarly, recombinant Escherichia coli cells expressing the ADH from Lactobacillus brevis have been used in a continuous bimembrane reactor system for the reduction of 2,5-hexanedione, achieving a high space-time yield. researchgate.net

Chemoenzymatic strategies combine the selectivity of enzymes with traditional chemical transformations. For instance, a lipase-catalyzed transesterification of a racemic/meso mixture of 2,5-hexanediol is an established industrial process. core.ac.uksphinxsai.com This method can theoretically yield up to 75% of the (2R,5R)-enantiomer after a subsequent chemical inversion step. core.ac.uksphinxsai.com

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming for more sustainable and environmentally benign processes. Biocatalytic methods are inherently green as they are biodegradable, operate under mild conditions (ambient temperature and pressure), and often use water as a solvent. nih.gov The use of whole-cell biocatalysts with cheap and renewable co-substrates like glucose further enhances the green credentials of these synthetic routes. researchgate.net

The development of continuous production processes, such as the use of continuously operated membrane reactors, not only increases productivity but also aligns with green chemistry principles by enabling efficient catalyst recycling and reducing waste. researchgate.netresearchgate.net Furthermore, research into the simple and green preparation of related compounds like diboron (B99234) diolates from tetrahydroxydiboron (B82485) highlights a broader trend towards developing more environmentally friendly synthetic methodologies in organic chemistry. acs.org

Comparative Analysis of Efficiency and Selectivity in this compound Production

Different synthetic methodologies for this compound offer varying degrees of efficiency and selectivity.

| Method | Starting Material | Catalyst/Reagent | Selectivity (ee/de) | Yield | Key Advantages | Key Disadvantages |

| Diastereoselective Chemical Synthesis | 2,5-Hexanedione | Chiral Sulfoxides / Transition Metal Catalysts (e.g., Rh-DIOP) | High | Moderate to High | Good control over stereochemistry. | May require expensive or toxic reagents and catalysts. |

| Enantioselective Chemical Synthesis | 2,5-Hexanedione | Transition Metal Catalysts (e.g., Ru-BINAP) | >99% ee | High | High enantioselectivity. | Often requires high-pressure hydrogenation. |

| Biocatalytic Reduction (Whole Cell) | 2,5-Hexanedione | Lactobacillus kefir | >99% ee, >99% de core.ac.ukresearchgate.net | Quantitative core.ac.ukresearchgate.net | Environmentally friendly, high selectivity, mild conditions, in-situ cofactor regeneration. researchgate.net | Can be limited by substrate/product inhibition. sphinxsai.com |

| Chemoenzymatic Synthesis (Kinetic Resolution) | Racemic/meso 2,5-Hexanediol | Lipase | High | Theoretical max. 75% for (2R,5R)-diol after inversion. core.ac.uksphinxsai.com | Established industrial process. | Multi-step process, theoretical yield limitation. sphinxsai.com |

Biocatalytic routes, particularly the whole-cell reduction of 2,5-hexanedione using Lactobacillus kefir, stand out for their exceptional selectivity, achieving over 99% enantiomeric and diastereomeric excess with quantitative yields. core.ac.ukresearchgate.net This method's operational simplicity and adherence to green chemistry principles make it a highly attractive option. While chemical methods can also achieve high selectivity, they may involve harsher reaction conditions, more complex catalysts, and potentially generate more waste. The chemoenzymatic approach via kinetic resolution is a viable industrial method but is inherently limited by its theoretical maximum yield for the desired enantiomer. core.ac.uksphinxsai.com

Spectroscopic Techniques for Absolute and Relative Configuration Determination of this compound

A suite of sophisticated spectroscopic techniques is utilized to elucidate the stereochemical nuances of this compound. These methods provide critical data on the connectivity of atoms and their spatial orientation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

While specific high-resolution NMR data for this compound is not extensively detailed in the provided search results, general principles of NMR spectroscopy on diols and related structures allow for predictable patterns. For instance, the ¹H NMR spectrum would exhibit signals for the methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons, and the methine (CH) protons attached to the hydroxyl groups. The hydroxyl (OH) protons themselves would also produce a signal, though its chemical shift can be variable and dependent on factors like solvent and concentration. The (2S,5S)-isomer is noted to have an identical NMR spectrum to the (2R,5R) form. core.ac.uk

A comparative analysis of the NMR spectra of different hexane-2,5-diol isomers can reveal subtle differences in chemical shifts and coupling constants, arising from the distinct spatial arrangements of the atoms. For example, a study comparing 1,6-hexanediol (B165255) and 2,5-hexanediol using ¹H-¹³C HSQC NMR spectra showed differences in the chemical shifts of the aliphatic methylene groups, indicating variations in their electronic environments. biorxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexane-2,5-diol This table is a representation of expected values based on general NMR principles for similar structures, as specific data for this compound was not available in the search results.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.1-1.2 | ~23-24 |

| CH₂ | ~1.4-1.6 | ~35-36 |

| CH-OH | ~3.7-3.9 | ~68-69 |

| OH | Variable | - |

Data is estimated based on typical values for similar aliphatic diols.

Chiroptical techniques are crucial for determining the enantiomeric purity and absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with plane-polarized light.

Optical Rotation is a fundamental chiroptical property. For this compound, a specific rotation [α]D of -35±2° (c = 9% in chloroform) has been reported. sigmaaldrich.com Its enantiomer, (2S,5S)-hexane-2,5-diol, would exhibit an equal but opposite optical rotation. nih.govnih.gov This property is a direct measure of the enantiomeric excess in a sample.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its conformation. rsc.orgthieme-connect.de While specific CD spectra for this compound were not found, the principles of CD spectroscopy are widely applied to diols and other chiral molecules to establish their absolute configuration. rsc.orgresearchgate.net The shape and sign of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of chromophores and other substituents. thieme-connect.de For flexible molecules like diols, the observed CD spectrum is an average of the spectra of all populated conformations. thieme-connect.de The use of derivatizing agents can sometimes simplify the conformational landscape and lead to more easily interpretable CD spectra. rsc.org Furthermore, solvent effects can significantly influence the CD spectra of diols by altering the conformational equilibrium and perturbing the electronic structure of the molecule. acs.orgnih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. While standard MS is not inherently sensitive to stereochemistry, it becomes a valuable tool when coupled with chiral derivatizing agents or used in specific fragmentation studies.

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like hexane-2,5-diol and its derivatives. researchgate.netspectrabase.com The fragmentation patterns observed in the mass spectrum can provide information about the molecular structure. For instance, the mass spectrum of 2,5-hexanediol shows characteristic peaks that can be used for its identification. nih.gov

To differentiate between stereoisomers using MS, they are often derivatized with a chiral reagent. The resulting diastereomers can then be separated by chromatography and will often exhibit distinct fragmentation patterns in the mass spectrometer, allowing for their individual characterization. Another approach involves the formation of diastereomeric complexes with metal ions, which can then be analyzed by MS.

Table 2: Key Mass Spectrometry Data for 2,5-Hexanediol This table represents general mass spectrometry data for 2,5-hexanediol, as stereoisomer-specific fragmentation data was not available.

| Technique | Key Fragments (m/z) | Interpretation |

| Electron Ionization (EI) | 43, 45, 56, 73, 85, 100 | Characteristic fragments of 2,5-hexanediol |

Data sourced from general information for 2,5-hexanediol.

Computational Chemistry and Molecular Modeling of this compound Conformations

Computational chemistry and molecular modeling provide invaluable insights into the conformational preferences and energetic landscapes of molecules like this compound. These methods can predict the most stable conformations and calculate various molecular properties.

Conformational analysis of this compound would involve identifying the various staggered conformations arising from rotation around the C-C single bonds. The relative energies of these conformers are influenced by steric and electronic effects, including potential intramolecular hydrogen bonding between the two hydroxyl groups.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the energies of different conformers and to predict spectroscopic properties like NMR chemical shifts and CD spectra. rsc.org By comparing the calculated spectra for different stereoisomers and conformers with experimental data, the absolute configuration and the predominant solution-phase conformation can be determined. For example, a combined experimental and computational study on a binaphthol diol demonstrated how DFT calculations could reproduce the experimental vibrational absorption and vibrational circular dichroism (VCD) spectra, taking into account solvent effects. acs.orgnih.gov

Molecular dynamics simulations can also be employed to explore the conformational space of this compound over time, providing a dynamic picture of its behavior in solution. biorxiv.org These simulations can reveal the flexibility of the molecule and the extent of intramolecular interactions.

Chemical Transformations and Derivatization Strategies for 2r,5r Hexane 2,5 Diol

Selective Functionalization of Hydroxyl Groups in (2R,5R)-Hexane-2,5-diol

The two hydroxyl groups in this compound offer multiple sites for chemical modification. The ability to selectively functionalize one or both of these groups is crucial for its application in multi-step syntheses.

Monoglycosylation of this compound for Complex Molecule Synthesis

The selective monoglycosylation of this compound is a key step in the synthesis of certain biologically active molecules. For instance, in the synthesis of ascarosides, a class of signaling molecules in the nematode Caenorhabditis elegans, monoglycosylation of this compound (50) with a protected ascarylose (B1226638) donor (1) is a critical transformation. This reaction yields an intermediate (51) where one of the hydroxyl groups is converted into a glycosidic linkage, which is then further elaborated to produce the target natural products. nih.gov

Oxidation and Reduction Chemistry of this compound

The hydroxyl groups of this compound and its derivatives can be oxidized to carbonyl compounds. smolecule.com For example, the intermediate alcohol (51) from the monoglycosylation reaction can be oxidized using pyridinium (B92312) chlorochromate (PCC) to afford the corresponding ketone. nih.gov

Conversely, the parent diketone, 2,5-hexanedione (B30556), can be stereoselectively reduced to form this compound. Biocatalytic methods employing whole cells of Lactobacillus kefir have proven highly effective for this transformation, achieving high diastereoselectivity and enantiomeric excess (>99%). researchgate.netcore.ac.ukebi.ac.uk This enzymatic reduction often proceeds through a (5R)-hydroxyhexane-2-one intermediate. core.ac.uk The reaction conditions, such as pH and the ratio of substrate to cosubstrate (glucose), can be optimized to maximize the yield of the desired diol. researchgate.netcore.ac.uk

Formation of Cyclic Derivatives from this compound

The 1,4-relationship of the two hydroxyl groups in this compound makes it an ideal substrate for cyclization reactions to form 2,5-dimethyltetrahydrofuran (B89747) derivatives. This cyclodehydration can be achieved under acidic conditions. vulcanchem.com The stereochemistry of the starting diol influences the stereochemistry of the resulting cyclic ether. The cyclization of the dl-diastereomer (which includes the (2R,5R) and (2S,5S) enantiomers) predominantly yields cis-2,5-dimethyltetrahydrofuran (B108607). ucl.ac.uk This suggests that the reaction largely proceeds through an intramolecular SN2 mechanism with inversion of configuration at one of the chiral centers. ucl.ac.uk However, the formation of a minor amount of the trans product indicates that a competing SN1 mechanism involving a carbocation intermediate may also occur. ucl.ac.uk Layered catalysts have also been explored for this transformation. researchgate.net

Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations of this compound Derivatives

Derivatives of this compound are valuable in the synthesis of chiral ligands for transition metal-catalyzed reactions. For example, the diol can be converted into a cyclic sulfate, which upon treatment with sodium phosphide, yields (R,R)-2,5-dimethylphospholane. researchgate.net This chiral phospholane (B1222863) can then be incorporated into bidentate ligands, such as those of the Josiphos and Daniphos type, which are used in asymmetric catalysis. researchgate.net

While direct palladium-catalyzed cross-coupling of the hydroxyl groups of this compound is not commonly reported, derivatives of this diol can participate in such reactions. The functionalization of the hydroxyl groups, for instance, through Williamson ether synthesis, can introduce moieties suitable for cross-coupling. vulcanchem.com Palladium-catalyzed cross-coupling reactions are a broad class of reactions that form carbon-carbon and carbon-heteroatom bonds and are fundamental in modern organic synthesis. rsc.orgresearchgate.nete-bookshelf.denih.gov

Mechanistic Studies of Reactions Involving this compound

The stereochemistry of this compound has been instrumental in elucidating the mechanisms of certain biochemical reactions. In studies of anaerobic alkane degradation by bacteria, isotopically labeled (2R,5R)-hexane-2,5-d2 was used to probe the stereospecificity of the initial C-H bond activation step. ncl.ac.uk These studies revealed that the bacterium stereospecifically abstracts a hydrogen atom from the alkane. ncl.ac.uk

The cyclization of hexane-2,5-diol diastereomers to form 2,5-dimethyltetrahydrofurans has also been the subject of mechanistic investigation. As mentioned earlier, the stereochemical outcome of the acid-catalyzed cyclization of the dl-diol to predominantly cis-2,5-dimethyltetrahydrofuran supports a primary SN2 pathway. ucl.ac.uk The observation of a small amount of the trans product suggests a minor contribution from an SN1 mechanism. ucl.ac.uk

Applications of 2r,5r Hexane 2,5 Diol As a Chiral Building Block in Advanced Organic Synthesis

Utilization in Natural Product Synthesis and Analog Development

The synthesis of natural products and their analogs is a critical area of organic chemistry, often aimed at understanding biological processes or developing new therapeutic agents. (2R,5R)-Hexane-2,5-diol serves as a key chiral precursor in these intricate synthetic endeavors.

Role of this compound in the Synthesis of Ascaroside Analogs for Structure-Activity Relationship Investigations

Ascarosides are a class of signaling molecules that regulate development and behavior in the nematode Caenorhabditis elegans. Understanding how their chemical structure relates to their biological activity is crucial for deciphering their signaling pathways. In the synthesis of ascaroside analogs for these structure-activity relationship (SAR) studies, this compound plays a pivotal role. For instance, it has been utilized in the synthesis of IC-asc-C6-MK, an ascaroside analog. The synthesis involves the monoglycosylation of this compound, followed by oxidation of the remaining secondary alcohol and subsequent saponification to yield the target analog. nih.gov This strategic use of the chiral diol allows for the precise construction of the ascaroside backbone, enabling researchers to systematically modify other parts of the molecule and evaluate the impact on its biological function.

Precursor to Other Stereochemically Defined Bioactive Scaffolds

Beyond ascaroside synthesis, this compound is a precursor to a variety of other bioactive scaffolds. Its C2 symmetry and defined stereochemistry are instrumental in the synthesis of complex molecules with potential medicinal applications. sci-hub.se For example, it is a known starting material for the synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine, a valuable chiral amine. acs.org The transformation of the diol to the pyrrolidine (B122466) scaffold demonstrates the versatility of this compound in creating diverse heterocyclic structures. These scaffolds can serve as the core of new drug candidates or as probes to investigate biological systems. ucl.ac.uk

Development of Chiral Ligands and Auxiliaries from this compound

Chiral ligands are essential components of asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral compounds. The C2-symmetric nature of this compound makes it an excellent scaffold for the design of such ligands. core.ac.ukacs.org

Design of Phosphine (B1218219) and Phosphoramidite (B1245037) Ligands Based on this compound

This compound has been successfully employed in the synthesis of various chiral phosphorus-based ligands, including phosphines and phosphoramidites. acs.orgdicp.ac.cn A notable example is its use in the preparation of DIOP, a well-known chiral diphosphine ligand. ontosight.ai The synthesis of DIOP involves the reaction of this compound with diphenylphosphine (B32561) chloride. ontosight.ai Similarly, phosphoramidite ligands, which have gained prominence in asymmetric catalysis, can be derived from this diol. ua.esresearchgate.net The modular nature of these ligands allows for the tuning of their steric and electronic properties by modifying the phosphine or phosphoramidite moieties, as well as the diol backbone itself. dicp.ac.cn

Application in Asymmetric Catalysis, including Hydrogenation and C-C Bond Formation

Ligands derived from this compound have found significant applications in various asymmetric catalytic reactions. dicp.ac.cn One of the most prominent applications is in asymmetric hydrogenation, a fundamental transformation in organic synthesis. sciencenet.cngoogle.com Rhodium and ruthenium complexes of ligands like DuPHOS, which are derived from the corresponding chiral 1,4-diols, have demonstrated exceptional enantioselectivity in the hydrogenation of a wide range of substrates, including olefins, ketones, and imines. sciencenet.cngoogle.compharm.or.jp For instance, rhodium complexes of DuPHOS are highly effective for the asymmetric hydrogenation of α-acylaminoacrylic acids. google.com

The table below summarizes the performance of some phosphine ligands derived from chiral 1,4-diols in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

| Ligand | Substrate | Enantiomeric Excess (ee) |

| Et-DuPHOS | Methyl (Z)-α-acetamidocinnamate | >99% |

| Me-DuPHOS | Methyl (Z)-α-acetamidocinnamate | 98.4% |

| Data sourced from relevant studies on asymmetric hydrogenation. |

Beyond hydrogenation, these ligands are also being explored for their potential in asymmetric C-C bond formation reactions, further expanding the synthetic utility of this compound as a chiral building block.

Stereocontrolled Synthesis of Macromolecular Structures Utilizing this compound

The principles of stereocontrol are not limited to small molecule synthesis but are also crucial in the construction of well-defined macromolecular structures. This compound, with its defined stereochemistry, can be incorporated into polymers to create materials with unique properties. researchgate.net For example, it can be used as a monomer in the synthesis of polyesters. wikipedia.orgchemimpex.com The use of an optically pure diol like this compound can lead to polymers with increased crystallinity and potentially different physical properties compared to polymers synthesized from a racemic or meso diol. researchgate.net This approach opens up possibilities for creating novel biodegradable polymers and other advanced materials with precisely controlled architectures. researchgate.net

Future Research Directions and Emerging Paradigms for 2r,5r Hexane 2,5 Diol

Exploration of Novel Sustainable Synthetic Routes for (2R,5R)-Hexane-2,5-diol

The pursuit of green chemistry principles has driven research towards biocatalytic methods for the synthesis of enantiomerically pure chemicals. nih.gov For this compound, the most promising sustainable route is the diastereoselective reduction of the prochiral substrate, 2,5-hexanedione (B30556). This approach leverages the high selectivity of enzymes under mild, environmentally benign conditions. nih.gov

Whole-cell biocatalysis using microorganisms such as Lactobacillus kefir has proven highly effective. nih.gov The reduction of 2,5-hexanedione by Lactobacillus kefir DSM 20587 proceeds with exceptional stereoselectivity, producing this compound in quantitative yields with both enantiomeric excess (ee) and diastereomeric excess (de) greater than 99%. nih.govresearchgate.net The native metabolic pathways of the microorganism regenerate the necessary cofactors (like NADH or NADPH) by consuming a simple co-substrate such as glucose, making the process economically viable and sustainable. researchgate.net

Isolated enzymes, specifically alcohol dehydrogenases (ADHs), offer another powerful tool. nih.gov Recombinant ADHs expressed in host organisms like Escherichia coli can be used for the highly selective reduction of 2,5-hexanedione. researchgate.net For example, an alcohol dehydrogenase from Lactobacillus brevis has been successfully applied for this transformation. researchgate.net These enzymatic systems often utilize a substrate-coupled approach for cofactor regeneration, where a sacrificial alcohol like isopropanol is oxidized to acetone. researchgate.net The key advantages of these biocatalytic routes are the near-perfect stereochemical control, mild reaction conditions (e.g., ambient temperature and neutral pH), and avoidance of hazardous reagents and metal catalysts. nih.govnih.gov

Table 1: Comparison of Sustainable Synthetic Routes to this compound

| Catalyst System | Substrate | Cofactor Regeneration | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Key Advantages |

|---|---|---|---|---|---|

| Lactobacillus kefir DSM 20587 (Whole Cells) | 2,5-Hexanedione | Glucose (in-vivo) | >99% | >99% | No need for isolated enzymes/cofactors; high selectivity. nih.govresearchgate.net |

| Recombinant ADH from L. brevis in E. coli | 2,5-Hexanedione | Isopropanol (substrate-coupled) | High (not specified) | High (not specified) | High space-time yield; well-defined catalyst. researchgate.net |

Integration of this compound in Flow Chemistry and Automated Synthesis

The translation of biocatalytic processes from batch to continuous flow systems represents a significant paradigm shift in chemical manufacturing, offering enhanced efficiency, safety, and automation. mdpi.comacs.org The synthesis of this compound is particularly well-suited for this transition.

Research has demonstrated the successful use of a continuously operated bimembrane reactor for the biocatalytic production of (2R,5R)-hexanediol. researchgate.net In this system, recombinant E. coli cells containing an alcohol dehydrogenase from Lactobacillus brevis were used for the continuous reduction of 2,5-hexanedione, achieving a very high space-time yield of over 170 g/(L·d). researchgate.net Such systems often incorporate in-situ product removal to overcome thermodynamic limitations, further boosting productivity. researchgate.net

The use of immobilized biocatalysts is a cornerstone of flow chemistry. mdpi.com Whole cells of Lactobacillus kefiri have been immobilized within a sodium cellulose sulphate matrix and used in a plug flow reactor (PFR) setup for the reduction of 2,5-hexanedione. nih.govresearchgate.net This approach not only facilitates continuous operation and easy separation of the catalyst from the product stream but also significantly improves the process, leading to high selectivity and space-time yields. nih.govresearchgate.net

Automated flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility. syrris.comsoci.org By integrating the biocatalytic synthesis of this compound into an automated flow system, it is possible to telescope multiple reaction steps, minimize manual handling, and enable real-time optimization and data collection. syrris.comnih.gov This integration paves the way for more efficient, cost-effective, and scalable production of this valuable chiral diol. mdpi.com

Theoretical and Computational Advances in Understanding this compound Reactivity

While this compound itself is a stable molecule, understanding its formation and subsequent reactivity is greatly enhanced by theoretical and computational chemistry. Quantum mechanics (QM) and molecular mechanics (MM) are powerful tools for elucidating reaction mechanisms at the atomic level. ijfans.org

The high stereoselectivity observed in the biocatalytic synthesis of this compound is a key area of computational investigation. Hybrid QM/MM calculations and molecular dynamics (MD) simulations are employed to study the enzyme-substrate interactions within the active site of alcohol dehydrogenases. qub.ac.uknih.gov These simulations can reveal the origin of enantioselectivity by analyzing the binding orientation of the 2,5-hexanedione substrate. rsc.org For instance, studies on ADHs have shown that the positioning of the substrate is controlled by the flexibility of specific protein loops and the shape of the binding pocket, which pre-organizes the ketone for hydride attack on a specific face, leading to the desired (R,R) configuration. qub.ac.ukrsc.org

Computational methods can also model the hydride transfer from the NAD(P)H cofactor to the carbonyl group, calculating the activation energy barriers for the formation of different stereoisomers. nih.gov This helps to rationalize why the production of the (2R,5R) isomer is overwhelmingly favored. rsc.org Beyond its synthesis, density functional theory (DFT) can be used to predict the reactivity of the diol's hydroxyl groups in subsequent reactions, modeling reaction pathways and transition states for processes like esterification or etherification. researchgate.net These computational insights are invaluable for rationally engineering enzymes to improve their activity or even invert their selectivity, and for designing new synthetic applications for this compound. rsc.orgrsc.org

Potential Roles of this compound in Emerging Areas of Chemical Science

The precise three-dimensional structure of this compound makes it an attractive chiral building block for applications beyond traditional organic synthesis, particularly in supramolecular chemistry and as a precursor for advanced materials.

Materials Science Precursors: this compound serves as a valuable monomer for the synthesis of stereoregular polymers. mdpi.com In the production of polyesters and polyurethanes, incorporating a monomer with a defined chirality can impart unique and predictable properties to the final material, such as improved thermal stability, specific mechanical properties, and controlled biodegradability. iosrjournals.orgorientjchem.org The use of bio-based chiral diols aligns with the growing demand for sustainable polymers derived from renewable resources. mdpi.com For instance, furan-based polyesters, which are gaining attention as bio-based alternatives to PET, can be synthesized using aliphatic diols, and the stereochemistry of a diol like this compound could be used to fine-tune the polymer's microstructure and performance characteristics. nih.gov

Supramolecular Chemistry: In supramolecular chemistry, non-covalent interactions are used to construct large, well-ordered assemblies. The two hydroxyl groups and the defined stereochemistry of this compound make it an ideal candidate for designing chiral supramolecular structures. The hydroxyl groups can act as hydrogen bond donors and acceptors, directing the self-assembly process. The inherent chirality of the molecule can be transferred to the macroscopic scale, leading to the formation of chiral liquid crystals, gels, or porous materials like metal-organic frameworks (MOFs). Its enantiopure nature is also critical when used as a building block for chiral ligands in asymmetric catalysis, similar to how its enantiomer, (2S,5S)-hexane-2,5-diol, acts as a precursor for the renowned DuPhos ligand. enzymaster.de

Q & A

Q. What are the key structural features of (2R,5R)-hexane-2,5-diol that influence its reactivity in organic synthesis?

The molecule contains two secondary hydroxyl groups in the (2R,5R) configuration, which dictate its stereochemical interactions and hydrogen-bonding capabilities. The spatial arrangement of these groups affects nucleophilic reactivity and participation in chelation or catalysis. Computational models (e.g., QSPR) can predict hydrogen-bond donor/acceptor behavior based on bond angles and torsion parameters .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 1.5–2.0 ppm), while methine protons adjacent to OH groups resonate at δ 3.4–3.8 ppm.

- IR Spectroscopy : Strong O-H stretches (~3300 cm⁻¹) confirm hydroxyl presence.

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose derivatives) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and hygroscopic degradation. Stability studies show prolonged decomposition at >25°C or in humid environments .

Q. How can the enantiomeric purity of this compound be validated experimentally?

Use polarimetry to measure optical rotation ([α]D) or employ chiral derivatizing agents (e.g., Mosher’s acid) followed by ¹H NMR. Cross-validation with X-ray crystallography ensures absolute configuration accuracy .

Q. What synthetic routes are commonly used to produce this compound?

Asymmetric hydrogenation of hexane-2,5-dione using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic reduction via alcohol dehydrogenases (ADHs) with NADH co-factor regeneration. Yields >90% ee are achievable with optimized enzyme loading .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the stereochemical outcome of this compound in SN2 reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring retention of configuration during chlorination. Lower temperatures (<0°C) reduce racemization, critical for preserving enantiomeric excess in derivatives like 2,5-dichloro-2,5-dimethylhexane .

Q. What methodological challenges arise in computational modeling of this compound’s conformational flexibility?

Force fields (MMFF94, OPLS-AA) may inadequately parameterize torsional angles for vicinal diols. Hybrid QM/MM approaches or benchmarking against crystallographic data improve accuracy in predicting hydrogen-bond networks and solvent interactions .

Q. How can discrepancies in reported physical properties (e.g., boiling points) be resolved experimentally?

Validate conflicting data (e.g., 216–218°C vs. 239.7°C) using differential scanning calorimetry (DSC) under controlled pressure. Gas chromatography with a high-purity reference standard confirms volatility profiles .

Q. What role does this compound play in asymmetric catalysis, and how does its stereochemistry enhance enantioselectivity?

As a chiral ligand or auxiliary, the (R,R) configuration induces steric and electronic effects in transition-metal complexes (e.g., Rh or Ir), enabling high enantiomeric excess (up to 98%) in hydrogenation of ketones or imines. Mechanistic studies suggest chelation-controlled substrate binding .

Q. How do enzymatic and chemical synthesis routes for this compound compare in scalability and sustainability?

- Enzymatic : ADHs offer high selectivity but require co-factor recycling systems (e.g., glucose dehydrogenase) and optimized pH (7–8) to prevent enzyme denaturation.

- Chemical : Chiral auxiliaries (e.g., Evans’ oxazolidinones) provide scalability but generate stoichiometric waste. Life-cycle assessments (LCAs) favor biocatalytic routes for reduced E-factors .

Data Contradiction Analysis

- Boiling Point Variability : Differences may stem from measurement techniques (e.g., atmospheric vs. reduced pressure) or impurities. Researchers should replicate conditions from authoritative sources (NIST, TCI America) and report methodology transparently .

- Solubility Claims : While some sources state "soluble in water," others note limited solubility. Systematic studies using nephelometry or gravimetric analysis under standardized conditions (e.g., 25°C) resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.